molecular formula C21H19FN4O2S B4212193 3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERAZINO]-1-(3-FLUOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE

3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERAZINO]-1-(3-FLUOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE

Cat. No.: B4212193
M. Wt: 410.5 g/mol
InChI Key: DZDMTDNGEVRJIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERAZINO]-1-(3-FLUOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic molecule that features a benzothiazole ring, a piperazine ring, a fluorophenyl group, and a pyrrolidinedione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERAZINO]-1-(3-FLUOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens or nitro groups under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful in studying cellular processes and pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of 3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERAZINO]-1-(3-FLUOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with various enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity to these targets, while the fluorophenyl group may contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzothiazole: A simpler analog that lacks the piperazine and fluorophenyl groups.

    2-Phenylquinazolin-4(3H)-one: Contains a quinazoline ring instead of the pyrrolidinedione core.

    Imidazo[2,1-b][1,3]benzothiazole: Features an imidazole ring fused to the benzothiazole ring.

Uniqueness

The uniqueness of 3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERAZINO]-1-(3-FLUOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE lies in its combination of structural features. The presence of the benzothiazole ring, piperazine ring, fluorophenyl group, and pyrrolidinedione core in a single molecule provides a versatile platform for chemical modifications and potential therapeutic applications.

Properties

IUPAC Name

3-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-1-(3-fluorophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O2S/c22-14-4-3-5-15(12-14)26-19(27)13-17(20(26)28)24-8-10-25(11-9-24)21-23-16-6-1-2-7-18(16)29-21/h1-7,12,17H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZDMTDNGEVRJIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC(=CC=C3)F)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERAZINO]-1-(3-FLUOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 2
Reactant of Route 2
3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERAZINO]-1-(3-FLUOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 3
Reactant of Route 3
3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERAZINO]-1-(3-FLUOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 4
3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERAZINO]-1-(3-FLUOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 5
3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERAZINO]-1-(3-FLUOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 6
3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERAZINO]-1-(3-FLUOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.